molecular formula C12H7BrN2O2 B6261274 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 1526593-69-0

3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6261274
CAS No.: 1526593-69-0
M. Wt: 291.1
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Description

3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic compound that features a furan ring substituted with a bromine atom, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, nitrated, or acylated products.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed mechanistic studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

1526593-69-0

Molecular Formula

C12H7BrN2O2

Molecular Weight

291.1

Purity

90

Origin of Product

United States

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